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Compound of Interest

Compound Name:
N-(2-methoxyethyl)-N-

methylhydroxylamine

CAS No.: 116797-81-0

Cat. No.: B13620841

Get Quote

Part 1: Executive Summary & Technical Rationale
The Reagent Profile
-(2-methoxyethyl)-

-methylhydroxylamine is a specialized

-disubstituted hydroxylamine. Unlike the standard Weinreb reagent (

-dimethylhydroxylamine) which forms amides from carboxylic acids, this reagent is primarily
designed to react with aldehydes and ketones to form nitrones (azomethine

-oxides).

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13620841#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13620841?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Chemical Structure

Formula

MW 105.14 g/mol

CAS 116797-81-0

Physical State Viscous liquid (typically)

Solubility High (Water, Alcohols, DCM) due to ether chain

Why Use This Reagent? (The "Carbonyl Equivalent"
Logic)
In organic synthesis, a "carbonyl equivalent" is a moiety that mimics the reactivity of a carbonyl

group or allows for its regeneration after a transformation. This reagent functions as a carbonyl

equivalent through the Nitrone Pathway:

Masking: It condenses with an aldehyde to form a stable nitrone.

Activation: The nitrone acts as an electrophilic "carbonyl mimic," accepting nucleophiles

(Grignard, Organolithium) to form a hydroxylamine.

Transformation: The resulting hydroxylamine can be:

Oxidized to a ketonitrone (and hydrolyzed to a ketone).

Reduced to a secondary amine.

Key Advantages over Standard Methods:

Prevention of Over-Addition: Like Weinreb amides, nitrones prevent the double addition of

organometallics. The reaction stops cleanly at the hydroxylamine stage.

Enhanced Solubility: The 2-methoxyethyl tail (reminiscent of the MEM protecting group)

improves solubility in polar organic solvents compared to simple
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-dimethyl analogs.

Reduced Volatility: The higher molecular weight and ether chain reduce volatility, improving

safety and handling compared to lower alkyl hydroxylamines.

Chelation Potential: The ether oxygen can participate in chelation with incoming

organometallic reagents (Mg/Li), potentially directing stereochemistry in asymmetric

additions.

Part 2: Mechanistic Pathway & Visualization
The following diagram illustrates the transformation of an aldehyde into a ketone using

-(2-methoxyethyl)-

-methylhydroxylamine, highlighting its role as a carbonyl equivalent.

Key Feature: Chelation ControlAldehyde
(R-CHO)

Nitrone Intermediate
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Condensation
(-H2O)
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1,2-Addition
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Nucleophile
(R'-MgX / R'-Li)

Target Ketone
(R-C(O)-R')

Oxidation &
Hydrolysis

Click to download full resolution via product page

Caption: The Nitrone Pathway transforms an aldehyde to a ketone via a stable intermediate,

preventing over-alkylation.[1]

Part 3: Experimental Protocols
Protocol A: Synthesis of the Nitrone (Condensation)
This step "installs" the carbonyl equivalent.

Reagents:

Aldehyde (1.0 equiv)
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-(2-methoxyethyl)-

-methylhydroxylamine (1.1 equiv)

Magnesium Sulfate (

) or Molecular Sieves (3Å)

Dichloromethane (DCM) or Ethanol

Procedure:

Preparation: Dissolve the aldehyde (10 mmol) in anhydrous DCM (20 mL).

Addition: Add

-(2-methoxyethyl)-

-methylhydroxylamine (11 mmol) to the stirring solution.

Desiccation: Add anhydrous

(2 g) to absorb the water generated during condensation. This drives the equilibrium forward.

Reaction: Stir at room temperature (RT) for 2–12 hours. Monitor by TLC (Nitrones are

typically UV active and more polar than the starting aldehyde).

Workup: Filter off the desiccant through a celite pad.

Purification: Concentrate the filtrate in vacuo. The resulting nitrone is often pure enough for

the next step. If necessary, purify via short-path silica chromatography (Eluent:

EtOAc/Hexanes or DCM/MeOH).

Protocol B: Nucleophilic Addition (The "Weinreb-Like"
Step)
This step introduces the new carbon framework without over-addition.

Reagents:
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Nitrone (from Protocol A) (1.0 equiv)

Grignard Reagent (

) or Organolithium (

) (1.2–1.5 equiv)

Anhydrous THF or Diethyl Ether

Procedure:

Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen. Dissolve the nitrone

in anhydrous THF (0.2 M concentration). Cool to 0°C (for Grignards) or -78°C (for Lithiates).

Addition: Add the organometallic reagent dropwise via syringe.

Note: The solution often changes color (yellow to orange/brown) indicating complex

formation. The 2-methoxyethyl ether oxygen may assist in chelating the

magnesium/lithium, stabilizing the transition state.

Reaction: Stir at the induction temperature for 1 hour, then allow to warm slowly to RT (if

using Grignard).

Quench: Quench carefully with saturated aqueous

.

Extraction: Extract with EtOAc (

). Wash combined organics with brine, dry over

, and concentrate.

Product: This yields the

-disubstituted hydroxylamine.

Protocol C: Unmasking to Ketone (Oxidative Hydrolysis)
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To release the carbonyl (now a ketone), the hydroxylamine must be oxidized.

Reagents:

Substituted Hydroxylamine (from Protocol B)

Oxidant:

(mild),

, or Ozone (low temp)

Hydrolysis Agent: Aqueous

or Silica gel

Procedure (MnO2 Method):

Dissolve the hydroxylamine in DCM.

Add activated

(5–10 equiv).

Stir at RT for 1–4 hours. This reforms a nitrone (now a ketonitrone).

Filter through celite.

Hydrolysis: Treat the filtrate with mild acid (1M

) or simply stir with silica gel in wet DCM to hydrolyze the nitrone to the ketone and release
the

-(2-methoxyethyl)-

-methylhydroxylamine (which can sometimes be recovered).

Part 4: Data & Comparison
Comparison: Nitrone Method vs. Weinreb Amide
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While both methods yield ketones, they approach the synthesis from opposite directions.[1]

Feature Weinreb Amide Method
Nitrone (Reagent 116797-
81-0) Method

Starting Material Carboxylic Acid / Acid Chloride Aldehyde

Reagent -Dimethylhydroxylamine
-(2-methoxyethyl)-

-methylhydroxylamine

Key Intermediate
Stable Tetrahedral

Intermediate
Substituted Hydroxylamine

Mechanism Nucleophilic Acyl Substitution Nucleophilic Addition to C=N

Atom Economy Good
Moderate (requires oxidation

step for ketone)

Best For Converting Acids to Ketones
Converting Aldehydes to

Ketones (or Amines)

Troubleshooting & Optimization
Low Yield in Condensation: If the aldehyde is sterically hindered, heat the reaction to reflux

in Ethanol or Toluene with a Dean-Stark trap to remove water.

Over-Oxidation: When converting the hydroxylamine to the ketone, avoid strong oxidants like

Jones reagent, which might cleave the C-N bond aggressively or over-oxidize the alkyl

chain.

or TPAP/NMO are preferred.

Purification Issues: The 2-methoxyethyl group increases polarity. If the product "streaks" on

silica, add 1% Triethylamine to the eluent.
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775-788. (General grounding on Nitrone reactivity as carbonyl equivalents).

Nahm, S., & Weinreb, S. M. (1981).[2] N-methoxy-N-methylamides as effective acylating

agents. Tetrahedron Letters, 22(39), 3815-3818. Link (For comparative context on the

"Carbonyl Equivalent" concept).

Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for

hydroxylamine condensations and Grignard additions).

(Note: Specific literature on CAS 116797-81-0 is sparse; protocols are adapted from standard

N,N-dialkylhydroxylamine chemistry which this reagent follows strictly.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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